![molecular formula C27H36N8O5 B040496 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide CAS No. 115388-96-0](/img/structure/B40496.png)
1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide is a useful research compound. Its molecular formula is C27H36N8O5 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperidine Derivatives in Scientific Research
Piperidine derivatives are a significant class of compounds in medicinal chemistry and drug design. They are involved in the synthesis of various pharmaceuticals and show activity across a broad spectrum of biological actions. For example, piperidine rings are found in many drugs acting on the central nervous system (CNS), highlighting their importance in developing treatments for CNS disorders (Saganuwan, 2017). Piperidine and its derivatives have been identified as crucial functional groups likely to become sources for synthesizing novel CNS drugs, given their prevalence in compounds with CNS effects ranging from depression and euphoria to convulsion.
Nitroaniline and Aminobenzenesulfonamide in Research
Nitroaniline derivatives have been explored for their potential in various applications, including the synthesis of cyclic compounds containing aminobenzenesulfonamide. These compounds have versatile roles in organic synthesis and pharmaceutical development, serving as building blocks for creating complex molecules with potential therapeutic applications (Kaneda, 2020). The review by Kaneda discusses the synthesis and characterization of novel cyclic compounds with aminobenzenesulfonamide, highlighting the significance of these derivatives in both organic syntheses and the pharmaceutical industry.
Antifungal and Antitumor Activities
Research into Piper species has uncovered compounds with antifungal activities, suggesting potential pharmaceutical or agricultural fungicide development (Xu & Li, 2011). Additionally, imidazole derivatives, including nitro-imidazole and imidazolylpeptides, have been reviewed for their antitumor activities, underscoring the search for new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).
Wirkmechanismus
Target of Action
The primary target of D-Phe-Pip-Arg-PNA, also known as 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide or S-2238(Thrombin Substrate), is thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
D-Phe-Pip-Arg-PNA acts as a chromogenic substrate for thrombin . The compound is a short peptide covalently bound to pNA (4-nitroaniline). When thrombin acts on this compound, it cleaves off a free pNA . This cleavage can be quantitatively detected by a spectrophotometer , providing a measure of thrombin activity .
Biochemical Pathways
The action of D-Phe-Pip-Arg-PNA is involved in the coagulation cascade, specifically in the measurement of thrombin activity . Thrombin, in turn, plays a central role in the coagulation cascade, cleaving fibrinogen to form fibrin, which is the main component of blood clots . Therefore, the action of D-Phe-Pip-Arg-PNA can indirectly affect the formation of blood clots.
Pharmacokinetics
It is known that the compound is stable until its expiry date if stored at 2-8°c . It is also hygroscopic and should be stored dry . A solution of 1 mmol/L in water is stable for more than 6 months at 2-8°C .
Result of Action
The action of D-Phe-Pip-Arg-PNA results in the cleavage of the compound by thrombin, releasing a free pNA . This release can be detected by a spectrophotometer, providing a quantitative measure of thrombin activity . This can be used to assess the function of the coagulation cascade and the formation of blood clots .
Action Environment
The action of D-Phe-Pip-Arg-PNA is influenced by environmental factors such as temperature and light. The compound is stable until its expiry date if stored at 2-8°C . It should also be protected from light . Furthermore, the compound is hygroscopic, meaning it absorbs moisture from the air, so it should be stored dry . Contamination by microorganisms may cause hydrolysis .
Biochemische Analyse
Biochemical Properties
D-Phe-Pip-Arg-PNA is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The AT-III assay using D-Phe-Pip-Arg-PNA is sensitive, accurate, and easy to perform .
Molecular Mechanism
The molecular mechanism of D-Phe-Pip-Arg-PNA involves its cleavage by thrombin. Thrombin, a serine protease, cleaves the peptide bond in D-Phe-Pip-Arg-PNA, releasing a free pNA (4-nitroaniline). This cleavage can be quantitatively detected by a spectrophotometer .
Temporal Effects in Laboratory Settings
D-Phe-Pip-Arg-PNA is stable until the expiry date if stored at 2-8°C . It should be stored dry as it is hygroscopic . A 1 mmol/L solution in H2O is stable for more than 6 months at 2-8°C . Contamination by microorganisms may cause hydrolysis .
Metabolic Pathways
D-Phe-Pip-Arg-PNA is involved in the coagulation cascade, a metabolic pathway that leads to the formation of a blood clot. It is a substrate for thrombin, which cleaves it to release a free pNA .
Eigenschaften
IUPAC Name |
1-(2-amino-3-phenylpropanoyl)-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMBNDUHUNWWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115388-96-0 |
Source


|
| Record name | D-Phe-L-pipecolyl-Arg-p-nitroanilide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

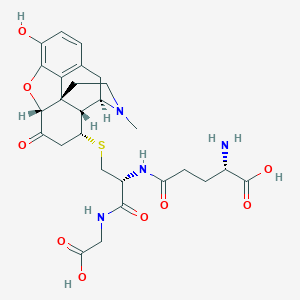
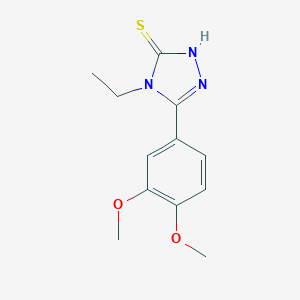
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

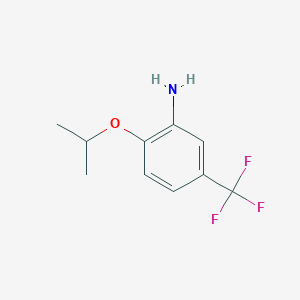
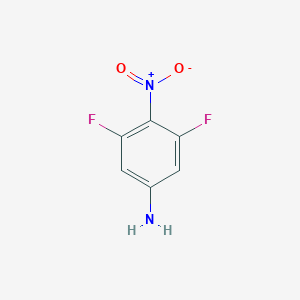
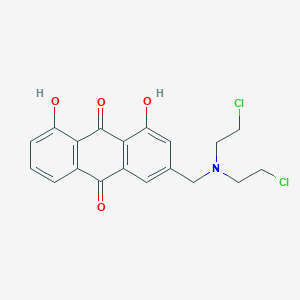
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)


